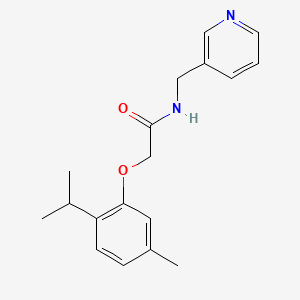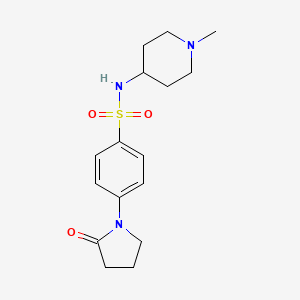
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as JNJ-31020028, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridinylmethylacetamide derivatives and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may modulate the release of certain neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. For instance, it has been demonstrated to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to reduce the levels of certain inflammatory markers in the brain, suggesting its potential anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is its high selectivity for the 5-HT6 receptor, which may reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
Several future directions for the research on 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be identified. For instance, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Additionally, the development of more potent and selective analogs of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the evaluation of the safety and efficacy of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in clinical trials may pave the way for its potential use in the treatment of various diseases.
合成法
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-isopropyl-5-methylphenoxy)acetamide. This intermediate is then reacted with pyridine-3-carboxaldehyde to obtain the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide.
科学的研究の応用
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Several preclinical studies have demonstrated its ability to modulate the activity of certain neurotransmitters, including dopamine, serotonin, and acetylcholine, which are known to play a crucial role in the pathophysiology of these diseases.
特性
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-7-6-14(3)9-17(16)22-12-18(21)20-11-15-5-4-8-19-10-15/h4-10,13H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQPFMSIVLNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)
![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)